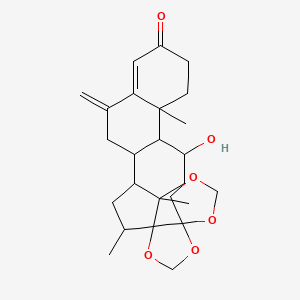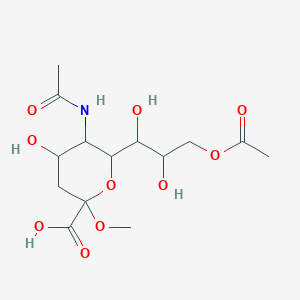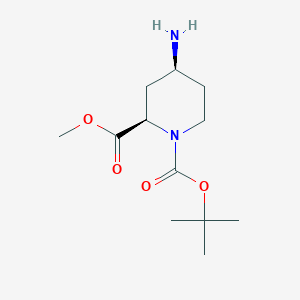
1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate is a synthetic organic compound with a complex structure It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine
Vorbereitungsmethoden
Die Synthese von 1-(tert-Butyl) 2-Methyl (2R,4S)-4-Aminopiperidin-1,2-dicarboxylat umfasst mehrere Schritte, die typischerweise mit der Herstellung des Piperidinrings beginnen. Die tert-Butyl- und Methylgruppen werden durch spezifische Reaktionen eingeführt, die oft tert-Butylester und Methylierungsmittel beinhalten. Die Reaktionsbedingungen erfordern in der Regel kontrollierte Temperaturen und den Einsatz von Katalysatoren, um die gewünschte Stereochemie zu erreichen. Industrielle Produktionsverfahren können Strömungs-Mikroreaktor-Systeme für eine effiziente und nachhaltige Synthese verwenden .
Analyse Chemischer Reaktionen
1-(tert-Butyl) 2-Methyl (2R,4S)-4-Aminopiperidin-1,2-dicarboxylat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, wobei die Aminogruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und spezifische Temperatur- und Druckeinstellungen. .
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl) 2-Methyl (2R,4S)-4-Aminopiperidin-1,2-dicarboxylat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Moleküle und als Baustein in der organischen Synthese verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit verschiedenen Biomolekülen untersucht.
Medizin: Die Forschung untersucht ihre potenziellen therapeutischen Anwendungen, einschließlich ihrer Rolle in der Medikamentenentwicklung und als Vorläufer für pharmazeutische Verbindungen.
Industrie: Es wird bei der Produktion von Feinchemikalien und als Reagenz in verschiedenen industriellen Prozessen eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 1-(tert-Butyl) 2-Methyl (2R,4S)-4-Aminopiperidin-1,2-dicarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die funktionellen Gruppen der Verbindung ermöglichen es ihr, an Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Wissenschaftliche Forschungsanwendungen
1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl) 2-Methyl (2R,4S)-4-Aminopiperidin-1,2-dicarboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Methyl (2R,4S)-4-Aminopyrrolidin-2-carboxylat: Ähnlich in der Struktur, aber mit unterschiedlichen funktionellen Gruppen.
tert-Butyl (2R,4S)-2-Methyl-1,4-piperidindicarbonsäure: Teilt den Piperidinring, unterscheidet sich aber in der Positionierung der funktionellen Gruppen.
trans-4-Amino-D-Prolinmethylester: Eine weitere verwandte Verbindung mit unterschiedlicher Stereochemie und funktionellen Gruppen
Eigenschaften
Molekularformel |
C12H22N2O4 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
PVCVXOYIRODFJD-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B12287068.png)


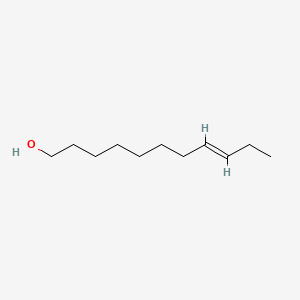
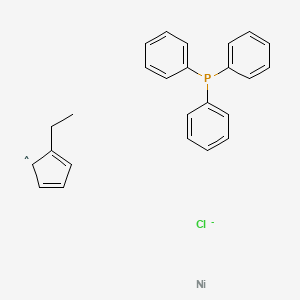
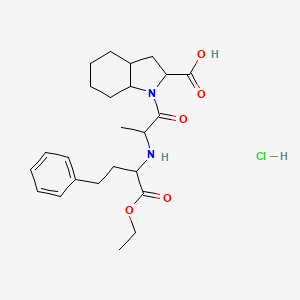
![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)
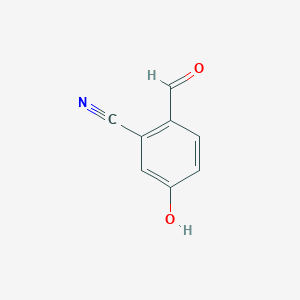
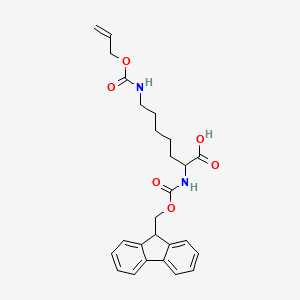
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
